1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride

Description

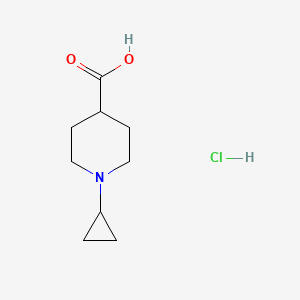

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a cyclopropyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring, with a hydrochloride counterion.

Properties

IUPAC Name |

1-cyclopropylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-5-10(6-4-7)8-1-2-8;/h7-8H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJMOJSVJPBRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788624-39-4 | |

| Record name | 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with piperidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Thienopyrimidine Derivatives: 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride can be used in the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid . These amides have demonstrated potential antimicrobial activity, making them of interest in the development of new antimicrobial agents .

- TrmD Enzyme Inhibition: Molecular docking studies suggest that amides synthesized using this compound may inhibit the TrmD enzyme isolated from Pseudomonas aeruginosa . In vitro studies support further research into derivatives with 2-amino-6-methylpyridine in the amide substituent due to their selectivity against Pseudomonas aeruginosa .

Pharmaceutical Applications

- Antibacterial Agents: Derivatives of quinoline carboxylic acid, which include 1-cyclopropyl groups, have shown excellent antibacterial activities . These derivatives exhibit broad-spectrum antibacterial activity and are particularly effective against Gram-positive bacteria .

- MMP Inhibition and Anti-Angiogenic Activity: Piperidine derivatives, including α-Piperidine-β-sulphone hydroxamates, have been explored as potent inhibitors of MMP-2, -9, and -13, with good pharmacokinetic properties . These compounds have shown anti-angiogenic activity in vivo, inhibiting corneal neovascularization and reducing tumor growth .

Use as a Building Block

- mGlu5 PAMs: 1-Cyclopropyl-2,4-dioxo-piperidine-3-carboxylic Acid Ethyl Ester can be used as a building block for early prototypical mGlu5 PAMs such as 3-cyano- N-(1,3-diphenyl-1 H-pyrazol-5-yl)benzamide .

Safety and Hazards

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Piperidine-4-carboxylic acid derivatives differ primarily in their substituents and functional groups. Below is a comparative analysis of key analogs:

*Estimated based on structural analogs.

Key Observations:

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves cyclopropane ring introduction via cyclopropanation of piperidine derivatives. A Hofmann rearrangement (e.g., electro-induced) can generate cyclopropylamine intermediates, followed by carboxylation and HCl salt formation . Optimize reaction efficiency by controlling temperature (e.g., rt to 60°C), solvent polarity (e.g., aqueous HCl for protonation), and catalyst selection. Monitor intermediates via TLC or LC-MS to confirm stepwise conversion.

Q. How is the purity of this compound determined, and what analytical thresholds are acceptable?

- Methodology : Purity is assessed using:

- Titration : Dissolve in alcohol, titrate with alcoholic sodium hydroxide to determine HCl content, targeting 98.0–102.0% purity (dry weight basis) .

- HPLC : Use C18 columns with UV detection (e.g., 210–254 nm) and compare retention times against reference standards. Acceptable purity thresholds for research-grade material are ≥98% .

- Data Interpretation : Discrepancies between titration and HPLC results may arise from non-HCl impurities (e.g., residual solvents); cross-validate with NMR or FTIR for structural confirmation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂). Stability studies indicate ≥5-year integrity when protected from moisture and oxidative degradation . For short-term use, desiccate at 4°C and monitor via periodic HPLC to detect decomposition products.

Advanced Research Questions

Q. How can impurity profiles be characterized, and what strategies mitigate interference in pharmacological assays?

- Methodology :

- Impurity Identification : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., des-cyclopropyl analogs or oxidation products). Compare fragmentation patterns with spiked impurity standards (e.g., 1-methyl-4-phenylpiperidine derivatives) .

- Mitigation : Purify via preparative HPLC or recrystallization (e.g., ethanol/water mixtures). For assay interference, employ blank controls and matrix-matched calibration curves to isolate target signals .

Q. What computational models predict the compound’s pharmacokinetic properties, and how are they validated experimentally?

- Methodology :

- In Silico Modeling : Use QSAR tools (e.g., SwissADME) to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For cyclopropane-containing analogs, adjust parameters for ring strain effects .

- Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Discrepancies >20% necessitate re-evaluation of force fields or experimental conditions (e.g., pH, temperature) .

Q. How does the cyclopropane moiety influence receptor binding kinetics in target proteins?

- Methodology :

- Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound bound to receptors (e.g., opioid or sigma-1 receptors). Cyclopropane’s rigid geometry often enhances binding entropy by reducing conformational flexibility .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates. Compare with non-cyclopropyl analogs to isolate steric and electronic contributions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Employ chiral stationary phases (CSPs) in preparative HPLC or enzymatic resolution (e.g., lipase-mediated acyl transfer). Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

- Scale-Up Risks : Aggregation or racemization may occur at >10 g scales. Mitigate by optimizing solvent systems (e.g., DMF/water) and avoiding high-temperature recrystallization .

Data Contradictions and Resolution

- Purity Discrepancies : Titration () may overestimate purity if non-acidic impurities exist. Cross-validate with orthogonal methods (e.g., NMR quantitative analysis) .

- Stability Claims : While suggests ≥5-year stability, notes sensitivity to humidity. Conduct accelerated stability studies (40°C/75% RH for 6 months) to reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.